Comprehensive Technical Guide: Properties and Applications of 2-(3-Fluorophenyl)-3-hydrazinylpyrazine
Comprehensive Technical Guide: Properties and Applications of 2-(3-Fluorophenyl)-3-hydrazinylpyrazine
Executive Summary & Nomenclature Clarification
As drug development increasingly relies on privileged heterocyclic scaffolds, 2-(3-Fluorophenyl)-3-hydrazinylpyrazine has emerged as a critical bifunctional building block. It is primarily utilized in the modular synthesis of[1,2,4]triazolo[4,3-a]pyrazines—a core motif found in numerous kinase inhibitors (e.g., c-Met, PARP, and TrkA inhibitors) and advanced antimalarial agents.
Critical Registry Clarification: A persistent data-mining error in some automated chemical catalogs erroneously links the CAS Registry Number 859127-11-0 to this compound. As a Senior Application Scientist, I must emphasize that 859127-11-0 corresponds to a structurally unrelated flavone derivative (5-hydroxy-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one). The correct, verified CAS registry number for 2-(3-Fluorophenyl)-3-hydrazinylpyrazine is 1565346-40-8 . This whitepaper focuses exclusively on the true hydrazinylpyrazine core (CAS 1565346-40-8) and its downstream applications, ensuring strict scientific integrity.
Physicochemical & Structural Profiling
To facilitate assay design and synthetic planning, the quantitative and structural data for 2-(3-Fluorophenyl)-3-hydrazinylpyrazine are summarized below:
| Property | Value |
| Chemical Name | 2-(3-Fluorophenyl)-3-hydrazinylpyrazine |
| Correct CAS Number | 1565346-40-8 |
| Molecular Formula | C10H9FN4 |
| Molecular Weight | 204.20 g/mol |
| SMILES String | NNC1=NC=CN=C1C2=CC=CC(F)=C2 |
| Reactivity Profile | Bifunctional (Nucleophilic terminal hydrazine; Electrophilic pyrazine core) |
| Primary Application | Precursor for oxidative cyclization into fused triazolopyrazines |
Mechanistic Role in Drug Discovery
The strategic value of 2-(3-Fluorophenyl)-3-hydrazinylpyrazine lies in its orthogonal reactivity. The terminal nitrogen of the hydrazine moiety is highly nucleophilic, making it an ideal anchor for condensation with aldehydes or orthoesters. Following condensation, the adjacent pyrazine nitrogen can participate in an intramolecular cyclization.
When oxidized, the transient hydrazone intermediate rapidly cyclizes to form a [1,2,4]triazolo[4,3-a]pyrazine ring system. According to, this oxidative cyclization is a highly efficient, one-pot method for generating diverse 3-substituted triazolopyrazines, which are structurally homologous to the ATP-binding site of various kinases. Furthermore, have demonstrated that these fused systems are highly active in in vivo antiplasmodium models, highlighting their broad pharmacological utility.
Pathway Visualization
Figure 1: Condensation and oxidative cyclization pathway to [1,2,4]triazolo[4,3-a]pyrazines.
Field-Proven Protocol: One-Pot Oxidative Cyclization
To ensure high-fidelity synthesis of the triazolopyrazine core, the following step-by-step methodology is adapted from established literature standards [1][2]. This protocol is designed as a self-validating system, emphasizing the causality behind each operational choice.
Reagents & Equipment
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Substrate: 2-(3-Fluorophenyl)-3-hydrazinylpyrazine (1.00 equiv)
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Electrophile: Target Aldehyde (1.05 equiv)
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Oxidant: Iodobenzene diacetate (PhI(OAc)₂), (1.15 equiv)
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Solvent: Anhydrous Dichloromethane (CH₂Cl₂)
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Quench: Saturated aqueous Na₂CO₃
Step-by-Step Methodology
Step 1: Hydrazone Condensation
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Suspend 2-(3-Fluorophenyl)-3-hydrazinylpyrazine (1.00 equiv) in anhydrous CH₂Cl₂ to achieve a concentration of 0.22 M.
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Add the target aldehyde (1.05 equiv) in a single portion.
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Action: Reflux the mixture under an inert atmosphere (N₂) for 2 hours.
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Causality: Refluxing in a non-polar, aprotic solvent drives the nucleophilic attack of the hydrazine onto the aldehyde while preventing the premature, air-mediated oxidation of the hydrazine moiety that often occurs in protic solvents.
Step 2: Thermal Modulation
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Action: Remove the reaction from heat and strictly cool the solution to 0 °C using an ice bath.
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Causality: The subsequent oxidative cyclization is highly exothermic. Cooling the system prevents the thermal degradation of the transient hydrazone intermediate and suppresses unselective polymerization.
Step 3: Oxidative Cyclization
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Action: Add PhI(OAc)₂ (1.15 equiv) portion-wise over 10 minutes. Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.
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Causality: PhI(OAc)₂ acts as a mild, two-electron oxidant. It activates the imine carbon, facilitating the intramolecular nucleophilic attack by the pyrazine nitrogen. Portion-wise addition prevents localized concentration spikes, which could lead to over-oxidation (e.g., formation of inert diazo species).
Step 4: Self-Validating Quench & Workup
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Action: Monitor the reaction via LC-MS. Upon confirming the disappearance of the hydrazone mass and the appearance of the cyclized product mass ( −2 Da relative to the hydrazone), quench the reaction by slowly adding saturated aqueous Na₂CO₃ (equivalent to 1/3 of the CH₂Cl₂ volume).
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Causality: The LC-MS step provides immediate validation of the cyclization mechanism. The Na₂CO₃ quench neutralizes the acetic acid byproduct generated by the reduction of PhI(OAc)₂, preventing acid-catalyzed degradation of the newly formed triazole ring.
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Separate the organic phase, wash with brine, dry over Na₂SO₄, and concentrate in vacuo for subsequent flash chromatography.
Analytical Validation & Troubleshooting
When executing this workflow, researchers must rely on specific analytical markers to validate success:
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NMR Signatures: In ¹H NMR, the disappearance of the broad singlet corresponding to the -NH-NH₂ protons (typically around δ 4.0 - 5.0 ppm) and the appearance of a highly deshielded proton from the newly formed triazole ring (if an aliphatic aldehyde was used) confirm cyclization.
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Troubleshooting Over-Oxidation: If the reaction mixture turns dark brown/red and LC-MS indicates a mass of +14 Da relative to the starting material, the hydrazine has likely been over-oxidized to a diazo compound before condensation could occur. Solution: Ensure the condensation step (Step 1) reaches absolute completion before introducing the oxidant, and strictly maintain the 0 °C temperature during PhI(OAc)₂ addition.
References
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Korsik, M., Tse, E. G., Smith, D. G., Lewis, W., Rutledge, P. J., & Todd, M. H. "tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials." The Journal of Organic Chemistry, 2020, 85(21): 13438-13452. URL:[Link]
